

Physicochemical Properties of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylcyclohexene**

Cat. No.: **B1329803**

[Get Quote](#)

4-Ethylcyclohexene is a cyclic alkene with an ethyl substituent on the cyclohexene ring. Its fundamental physical properties are summarized in the table below.

Property	Value	Unit
Molecular Weight	110.20	g/mol
Boiling Point	130.8	°C at 760 mmHg[1]
Density	0.802	g/mL[1]
Flash Point	13	°C[1]
Melting Point	-81.99 (estimate)	°C[2]
Vapor Pressure	11.7	mmHg at 25°C[2]
Refractive Index	1.445	

Thermodynamic Properties

Direct experimental data for the core thermodynamic properties of **4-Ethylcyclohexene** are scarce. However, calculated values and experimental data for analogous compounds provide valuable insights.

Calculated Thermodynamic Properties of 4-Ethylcyclohexene

The following table summarizes the available calculated thermodynamic data for **4-Ethylcyclohexene**. These values are derived from computational models and should be considered as estimates.

Property	Value	Unit	Source
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	70.89	kJ/mol	Joback Calculated Property[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	35.32	kJ/mol	

Experimental Thermodynamic Properties of Ethylcyclohexane (Analogue)

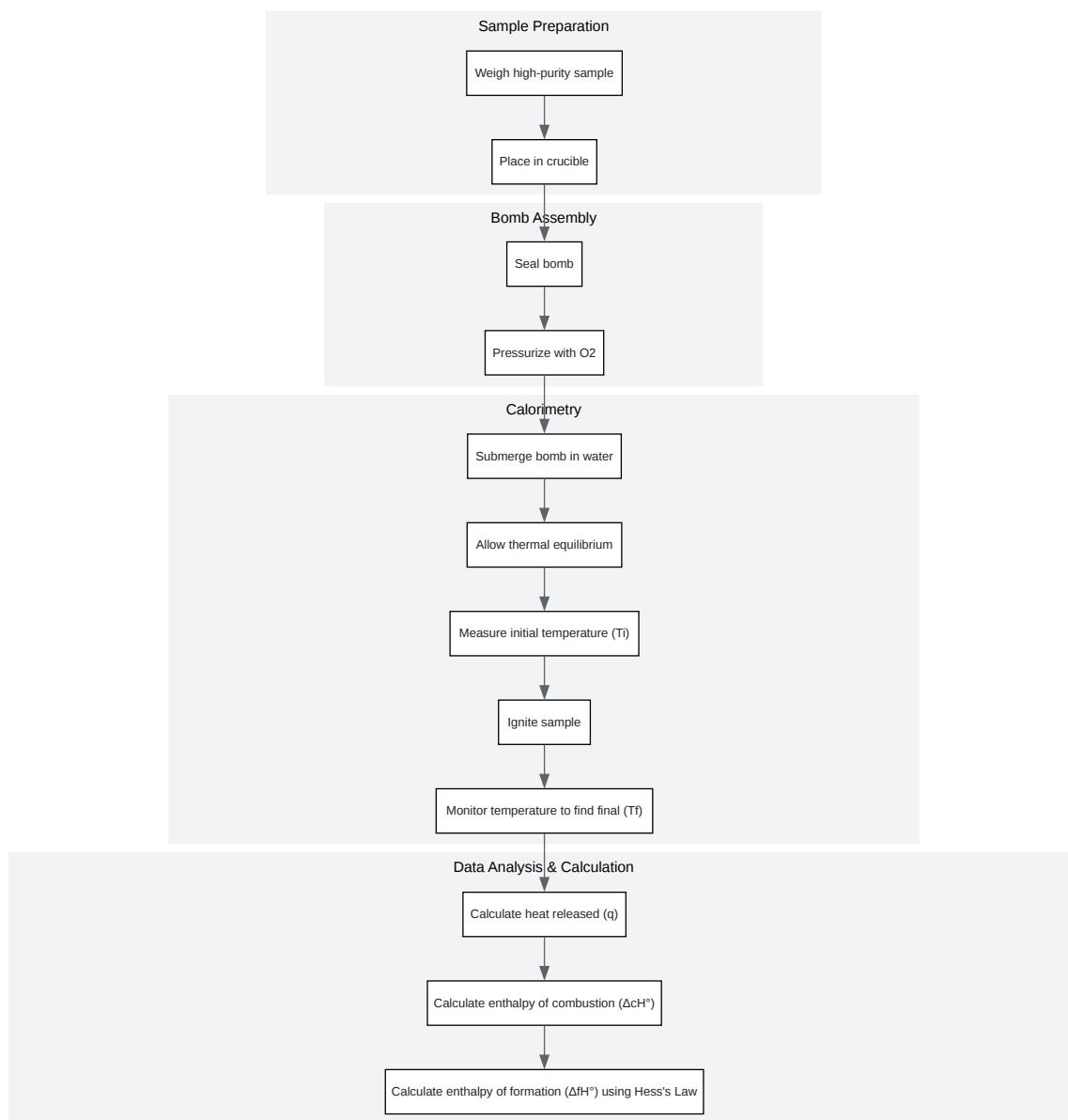
Due to the absence of comprehensive experimental data for **4-Ethylcyclohexene**, the thermodynamic properties of its saturated analogue, ethylcyclohexane (C_8H_{16}), are presented here as a reasonable approximation. The presence of the double bond in **4-Ethylcyclohexene** will introduce some differences, primarily in the enthalpy of formation due to the energy of the double bond and changes in ring strain.

Property	Value	Unit
Standard Enthalpy of Formation (liquid, $\Delta_f H^\circ(l)$)	-171.8 ± 1.5	kJ/mol[4]
Standard Molar Entropy (S°)	382.67	J/mol·K[4]
Heat Capacity (C_p) of liquid at 298.15 K	~190-200	J/mol·K

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of a compound like **4-Ethylcyclohexene** involves precise calorimetric and physical measurement techniques. The following sections detail the standard experimental protocols for measuring key thermodynamic parameters.

Determination of Enthalpy of Formation (Δ_fH°) via Combustion Calorimetry


The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **4-Ethylcyclohexene** is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of a combustible auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.
- **Bomb Assembly:** The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~ 30 atm). A small, known amount of water is often added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is precisely measured.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is determined in a separate experiment by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

The heat released by the combustion of the **4-Ethylcyclohexene** sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

- Calculation of ΔfH° : The standard enthalpy of combustion is calculated from the experimental data. Using Hess's law and the known standard enthalpies of formation of CO_2 and H_2O , the standard enthalpy of formation of **4-Ethylcyclohexene** is determined.

[Click to download full resolution via product page](#)


Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Determination of Heat Capacity (Cp) via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.

Methodology:

- Sample Preparation: A known mass of purified **4-Ethylcyclohexene** is sealed in a sample container.
- Calorimeter Setup: The sample container is placed within a calorimeter that is surrounded by an adiabatic shield. The temperature of this shield is controlled to match the temperature of the sample container at all times, thereby minimizing heat exchange with the surroundings.
- Heating: A known quantity of electrical energy (Q) is supplied to the sample container through a heater.
- Temperature Measurement: The resulting temperature increase (ΔT) of the sample is precisely measured.
- Calculation of Cp: The heat capacity (Cp) is calculated using the formula: $Cp = Q / (n * \Delta T)$ where 'n' is the number of moles of the sample.
- Temperature Dependence: This process is repeated at various temperatures to determine the heat capacity as a function of temperature.

[Click to download full resolution via product page](#)

Caption: Workflow for determining heat capacity using an adiabatic calorimeter.

Determination of Vapor Pressure via Ebulliometry

Ebulliometry involves measuring the boiling point of a liquid at different applied pressures.

Methodology:

- Apparatus Setup: The **4-Ethylcyclohexene** sample is placed in an ebulliometer, which is an apparatus designed to maintain equilibrium between the liquid and vapor phases at the boiling point.
- Pressure Control: The system is connected to a pressure control system, which allows for the precise setting and maintenance of the pressure above the liquid.
- Heating and Boiling: The sample is heated until it boils. The design of the ebulliometer ensures that the thermometer is measuring the temperature of the vapor that is in equilibrium with the boiling liquid.
- Temperature and Pressure Measurement: At a set pressure, the boiling temperature is accurately measured.
- Data Collection: This measurement is repeated for a range of pressures.
- Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to describe the vapor pressure curve of the substance.

[Click to download full resolution via product page](#)

Caption: Workflow for determining vapor pressure using an ebulliometer.

Conclusion

This technical guide has summarized the available physicochemical and thermodynamic data for **4-Ethylcyclohexene**. While direct experimental thermodynamic data remains limited, the provided information, including data from its saturated analogue ethylcyclohexane, offers a solid foundation for researchers and professionals. The detailed experimental protocols and workflows for combustion calorimetry, adiabatic calorimetry, and ebulliometry provide a clear understanding of the methodologies required to obtain precise thermodynamic data for this and similar compounds. Further experimental investigation into the thermodynamic properties of **4-Ethylcyclohexene** is warranted to provide a more complete dataset for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylcyclohexene|CAS 3742-42-5|C8H14 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 4-Ethylcyclohexene (CAS 3742-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 4-Ethylcyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329803#thermodynamic-properties-of-4-ethylcyclohexene\]](https://www.benchchem.com/product/b1329803#thermodynamic-properties-of-4-ethylcyclohexene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com